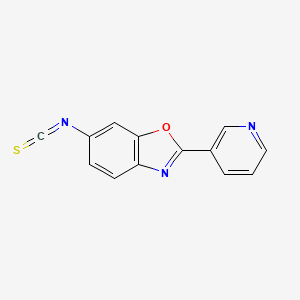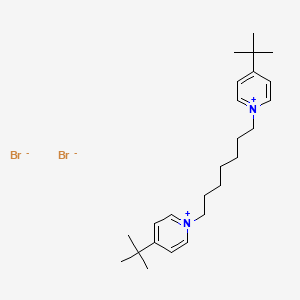![molecular formula C16H13N3O6 B14583027 Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate CAS No. 61340-32-7](/img/structure/B14583027.png)
Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its complex structure, which includes an ester group, an acetyloxy group, and a nitrophenyl diazenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is achieved by treating 4-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with methyl 5-hydroxy-2-benzoate in an alkaline medium to form the azo compound.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
化学反应分析
Types of Reactions
Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of Methyl 5-(acetyloxy)-2-[(E)-(4-aminophenyl)diazenyl]benzoate.
Hydrolysis: Formation of 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and methanol.
Substitution: Formation of derivatives with different functional groups replacing the acetyloxy group.
科学研究应用
Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound synthesis and reactions.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用机制
The mechanism of action of Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate involves its interaction with molecular targets through its functional groups:
Azo Group (N=N): Can undergo reduction to form amines, which can further interact with biological molecules.
Nitro Group (NO2): Can participate in redox reactions, influencing cellular oxidative stress.
Acetyloxy Group (OCOCH3): Can be hydrolyzed to release acetic acid, which may affect local pH and enzyme activity.
相似化合物的比较
Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan III: Used for staining in biological applications.
Disperse Orange 1: Employed in textile dyeing.
Uniqueness
Structural Complexity: The presence of multiple functional groups makes it versatile in chemical reactions.
Color Properties: Its vivid color makes it useful in various staining and dyeing applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
61340-32-7 |
|---|---|
分子式 |
C16H13N3O6 |
分子量 |
343.29 g/mol |
IUPAC 名称 |
methyl 5-acetyloxy-2-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C16H13N3O6/c1-10(20)25-13-7-8-15(14(9-13)16(21)24-2)18-17-11-3-5-12(6-4-11)19(22)23/h3-9H,1-2H3 |
InChI 键 |
XQCMUCVDVQBOMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride](/img/structure/B14582964.png)
![1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid](/img/structure/B14582965.png)
![1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole](/img/structure/B14582973.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl-](/img/structure/B14582974.png)


![N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide](/img/structure/B14582999.png)
![2,2'-[Oxybis(methyleneoxy)]dinaphthalene](/img/structure/B14583005.png)

![Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]-](/img/structure/B14583023.png)
![3-Methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14583032.png)
![1-Aza-4-borabicyclo[2.2.2]octane](/img/structure/B14583038.png)
